Colletoic acid is a naturally occurring compound classified as a sesquiterpene, specifically an acorene-type structure. It has garnered attention due to its potential biological activities, particularly as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in cortisol metabolism. This compound is primarily sourced from certain fungi, notably Colletotrichum species, which are known for their diverse secondary metabolites.
Colletoic acid is derived from fungi, particularly those in the Colletotrichum genus. This genus is notable for producing various bioactive compounds, including alkaloids and terpenes. Colletoic acid itself falls under the classification of sesquiterpenes, which are characterized by their fifteen-carbon skeletons formed from three isoprene units. Its specific structure has been identified through advanced spectroscopic methods, including nuclear magnetic resonance and mass spectrometry.
The synthesis of colletoic acid has been explored through various methods:
The molecular structure of colletoic acid has been elucidated to reveal its acorene-type configuration. The compound features multiple chiral centers and a distinctive arrangement of hydroxyl groups that contribute to its biological activity. The absolute configuration was confirmed using modified Mosher's method alongside single-crystal X-ray diffraction analysis .
Key structural data includes:
Colletoic acid participates in various chemical reactions that are crucial for its functionalization:
Colletoic acid exhibits its biological effects primarily through inhibition of 11β-hydroxysteroid dehydrogenase type 1, an enzyme that converts cortisone into active cortisol in tissues. This inhibition can lead to reduced cortisol levels, potentially impacting metabolic processes related to stress response and inflammation.
Experimental data indicates that at concentrations around 50 µM, colletoic acid significantly inhibits enzyme activity, demonstrating a lock-and-key fit with the enzyme's active site due to its specific structural features .
Colletoic acid possesses distinct physical and chemical properties:
These properties influence its applications in scientific research and potential therapeutic uses.
Colletoic acid's primary applications include:
Colletoic acid (CA) is a biologically active secondary metabolite first isolated in 2008 from the fermented broth of the filamentous fungus Colletotrichum gloeosporioides SANK 21404. This fungus belongs to the Ascomycota phylum and is taxonomically classified under the Glomerellaceae family [2] [4]. The compound was identified during targeted screening for natural inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism. Structural elucidation revealed colletoic acid as a novel acorane-type sesquiterpene featuring a distinctive spirocyclic scaffold with a carboxylic acid moiety at C-9, a hydroxyl group at C-4, and methyl groups at C-1 and C-11 positions [4] [8]. The absolute stereochemistry was determined through modified Mosher’s methodology and confirmed via single-crystal X-ray diffraction, establishing the configuration as (1S,4S,5R,7R,10S) [2] [8].
Table 1: Structural and Physicochemical Properties of Colletoic Acid
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₄O₃ |
Molecular Weight | 252.35 g/mol |
Exact Mass | 252.1725 Da |
IUPAC Name | (1S,4S,5R,7R,10S)-4-Hydroxy-10-(1-hydroxy-1-methylethyl)-1-methyl-7-(prop-1-en-2-yl)-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid |
InChIKey | ZIOMQRRFPWLXDN-XFMPKHEZSA-N |
Natural Source | Colletotrichum gloeosporioides |
Total synthesis efforts have enabled gram-scale production for pharmacological studies. Key synthetic strategies employ catalytic asymmetric methods, including Evans chiral auxiliaries and modified Heck reactions to construct the spirocyclic core with high stereoselectivity [3] [6]. These synthetic routes have facilitated structure-activity relationship (SAR) studies by enabling systematic modifications to the terpene scaffold.
Table 2: Synthetic Approaches to Colletoic Acid Core
Strategy | Key Reaction | Yield | Reference |
---|---|---|---|
Chiral Auxiliary-Mediated | Evans alkylation | 85% ee | [6] |
Catalytic Asymmetric | Intramolecular cyclopropanation | 92% ee | [8] |
Heck Cyclization | Pd-catalyzed spirocyclization | 78% | [3] |
11β-HSD1 catalyzes the intracellular regeneration of active glucocorticoids (cortisol in humans, corticosterone in rodents) from inert 11-keto derivatives (cortisone, 11-dehydrocorticosterone). This enzymatic activity is pivotal for amplifying glucocorticoid signaling in metabolically active tissues like liver, adipose, and skeletal muscle [1] [5]. Unlike 11β-HSD2 (which inactivates glucocorticoids), 11β-HSD1 functions as a reductase dependent on NADPH and is expressed in glucocorticoid target tissues. Research using transgenic models demonstrates that adipose-specific overexpression of 11β-HSD1 induces central obesity, insulin resistance, and dyslipidemia – hallmarks of metabolic syndrome. Conversely, 11β-HSD1 knockout mice resist diet-induced weight gain and hyperglycemia despite elevated circulating corticosterone levels [5].
Colletoic acid emerged as a selective nanomolar inhibitor of 11β-HSD1 (IC₅₀ = 180 nM) with minimal activity against 11β-HSD2 (IC₅₀ > 100 µM), making it a valuable tool for dissecting tissue-specific glucocorticoid metabolism [1] [4]. X-ray crystallography at 2.6 Å resolution revealed its binding mode: The spirocyclic core engages the catalytic triad (Ser₁₇₀, Tyr₁₈₃, Lys₁₈₇) of human 11β-HSD1 through hydrophobic interactions, while the C-9 carboxylate forms hydrogen bonds with catalytic residues [1]. This precise molecular recognition underpins CA’s utility in mechanistic studies of intracellular glucocorticoid regulation.
Table 3: Selectivity Profile of Colletoic Acid Against HSD Isoforms
Enzyme Target | Inhibition (IC₅₀) | Selectivity Index |
---|---|---|
11β-HSD1 (Human) | 180 nM | 1 (Reference) |
11β-HSD1 (Mouse) | 210 nM | ~1 |
11β-HSD2 (Human) | >100 µM | >550 |
11β-HSD2 (Mouse) | >100 µM | >450 |
Metabolic syndrome (MetS) encompasses insulin resistance, hypertension, dyslipidemia, and visceral adiposity. Glucocorticoids exacerbate MetS by promoting hepatic gluconeogenesis, adipocyte differentiation, and lipolysis. While systemic glucocorticoid excess (Cushing’s syndrome) mirrors MetS, patients with MetS typically exhibit normal circulating cortisol but elevated adipose 11β-HSD1 activity [1] [5]. Pharmacological inhibition of 11β-HSD1 thus offers a strategy to reduce local glucocorticoid action without disrupting systemic homeostasis.
Colletoic acid provides direct experimental evidence for this approach. In murine preadipocyte models (3T3-L1 cells), CA (10 µM) suppressed adipocyte differentiation by 75% and downregulated key adipogenic transcription factors PPARγ and PGC-1α [1]. This effect correlated with reduced intracellular corticosterone levels, confirming on-target 11β-HSD1 inhibition. In vivo, CA analogues improved glucose tolerance and reduced body weight in diet-induced obese mice by selectively depleting retroperitoneal fat mass [1] [5]. Notably, CA also attenuated atherosclerotic plaque progression in apolipoprotein E-deficient mice by 84%, independent of lipid-lowering effects [5]. This positions 11β-HSD1 inhibitors like colletoic acid as potential disease-modifying agents for obesity-related comorbidities.
Table 4: Metabolic Effects of 11β-HSD1 Inhibition by Colletoic Acid Models
Model System | Key Metabolic Outcome | Proposed Mechanism |
---|---|---|
3T3-L1 Preadipocytes | ↓ Adipogenesis (75%) | Suppression of PPARγ, PGC-1α |
Diet-Induced Obese Mice | ↓ Body weight (7%), ↓ Retroperitoneal fat | ↓ Food intake, ↑ Energy expenditure |
Atherogenic (ApoE⁻/⁻) Mice | ↓ Aortic cholesterol (84%) | ↓ Vascular inflammation |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: